N-[2-(4-Chlorophenoxy)phenyl]-1-fluoromethanesulfonamide
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Overview
Description
N-[2-(4-Chlorophenoxy)phenyl]-1-fluoromethanesulfonamide is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features a sulfonamide group, a fluorine atom, and a chlorophenoxy moiety, which contribute to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Chlorophenoxy)phenyl]-1-fluoromethanesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorophenol with phenyl isocyanate to form a phenyl carbamate intermediate. This intermediate is then subjected to further reactions, including sulfonation and fluorination, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Chlorophenoxy)phenyl]-1-fluoromethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The fluorine atom and chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(4-Chlorophenoxy)phenyl]-1-fluoromethanesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonamide and fluorine functionalities into target molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and other enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(4-Chlorophenoxy)phenyl]-1-fluoromethanesulfonamide involves its interaction with molecular targets such as enzymes. The sulfonamide group can form hydrogen bonds with active site residues, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can inhibit enzyme activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-[3-Chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide: Known for its antihelmintic properties.
N-arylidene-2-(4-chloro-2-(2-substituted phenoxy)phenyl)acetic acid hydrazides: Exhibits anti-inflammatory activity.
Uniqueness
N-[2-(4-Chlorophenoxy)phenyl]-1-fluoromethanesulfonamide is unique due to the presence of both a sulfonamide group and a fluorine atom, which confer distinct chemical and biological properties. This combination is less common in similar compounds, making it a valuable target for research and development .
Properties
CAS No. |
55688-27-2 |
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Molecular Formula |
C13H11ClFNO3S |
Molecular Weight |
315.75 g/mol |
IUPAC Name |
N-[2-(4-chlorophenoxy)phenyl]-1-fluoromethanesulfonamide |
InChI |
InChI=1S/C13H11ClFNO3S/c14-10-5-7-11(8-6-10)19-13-4-2-1-3-12(13)16-20(17,18)9-15/h1-8,16H,9H2 |
InChI Key |
JZOAZNFRLWLQJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)CF)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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